molecular formula C16H22N4O2S2 B4283246 5-[1-(methylsulfonyl)-3-piperidinyl]-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol

5-[1-(methylsulfonyl)-3-piperidinyl]-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B4283246
M. Wt: 366.5 g/mol
InChI Key: IVHOHYDFQKOONR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[1-(methylsulfonyl)-3-piperidinyl]-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol, also known as MPTT, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the triazole family, which has been found to exhibit a wide range of biological activities. MPTT has been shown to have a unique mechanism of action, making it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of 5-[1-(methylsulfonyl)-3-piperidinyl]-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in various cellular processes. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a role in inflammation. This compound has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes, such as cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to inhibit the replication of various viruses, such as HIV and hepatitis B virus. In addition, this compound has been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

5-[1-(methylsulfonyl)-3-piperidinyl]-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has several advantages for use in scientific research. It is a small molecule that can easily penetrate cell membranes, making it a potential candidate for drug development. This compound is also relatively stable, which makes it easier to handle and store. However, there are also limitations to the use of this compound in lab experiments. It has been found to have low solubility in water, which can make it difficult to administer in certain experiments. In addition, this compound has been found to exhibit some toxicity at high doses, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving 5-[1-(methylsulfonyl)-3-piperidinyl]-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol. One area of interest is the development of this compound as a therapeutic agent for the treatment of cancer and viral infections. Another area of interest is the study of the mechanism of action of this compound, which could lead to the development of new drugs that target similar pathways. Additionally, further research is needed to determine the safety and efficacy of this compound in vivo, which could pave the way for clinical trials.

Scientific Research Applications

5-[1-(methylsulfonyl)-3-piperidinyl]-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties. This compound has also been shown to have potential as a therapeutic agent for the treatment of various diseases, such as cancer and viral infections.

Properties

IUPAC Name

3-(1-methylsulfonylpiperidin-3-yl)-4-(2-phenylethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2S2/c1-24(21,22)19-10-5-8-14(12-19)15-17-18-16(23)20(15)11-9-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVHOHYDFQKOONR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C2=NNC(=S)N2CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[1-(methylsulfonyl)-3-piperidinyl]-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol
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5-[1-(methylsulfonyl)-3-piperidinyl]-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol
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5-[1-(methylsulfonyl)-3-piperidinyl]-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol
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5-[1-(methylsulfonyl)-3-piperidinyl]-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol
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5-[1-(methylsulfonyl)-3-piperidinyl]-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
5-[1-(methylsulfonyl)-3-piperidinyl]-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol

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